molecular formula C5H9NO3 B1500981 (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid CAS No. 349102-18-7

(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid

Cat. No. B1500981
CAS RN: 349102-18-7
M. Wt: 131.13 g/mol
InChI Key: GSVBSCHJNFKMTR-NUNKFHFFSA-N
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Description

Molecular Structure Analysis

The molecule “(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid” has three chiral centers, indicated by the 1S, 2S, and 3R in its name. The S and R notations refer to the orientation of the chiral centers, with S representing counterclockwise and R representing clockwise orientation . The numbers preceding the configuration indicate the position of the chiral centers in the molecule .

Scientific Research Applications

Synthesis Techniques

The research on (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid has primarily focused on its synthesis techniques. For instance, Chang et al. (2018) described short gram-scale syntheses of both enantiomers of this compound, showcasing a sequence that includes highly endo-selective [2 + 2]-photocycloaddition reactions followed by a fully regioselective ring opening/Hofmann rearrangement/nitrogen protection protocol (Chang et al., 2018). Similarly, Gauzy et al. (2004) detailed the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, starting from a chiral bicyclic compound perceived as a chiral uracil equivalent (Gauzy et al., 2004).

Radiochemistry and Imaging

In radiochemistry, (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid plays a role in the synthesis of imaging agents. McConathy et al. (2003) discussed an improved synthesis of the precursor of anti-[18F]FACBC, a non-natural amino acid promising for tumor imaging with positron emission tomography (McConathy et al., 2003).

Peptide Synthesis and Structural Studies

Research has also focused on incorporating this amino acid into peptides and studying their structures. Izquierdo et al. (2005) and (2002) explored the stereoselective synthesis of free amino acid (+)-1 and its incorporation into highly rigid beta-peptides, revealing the structure-promoting ability of the cyclobutane ring in these molecules (Izquierdo et al., 2005), (Izquierdo et al., 2002).

Conformational Studies

The compound has been studied for its conformational properties as well. Fernandes et al. (2010) investigated the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, finding a preference for folding into a well-defined 12-helical conformation (Fernandes et al., 2010).

properties

IUPAC Name

(1S,2S,3R)-2-amino-3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4-2(5(8)9)1-3(4)7/h2-4,7H,1,6H2,(H,8,9)/t2-,3+,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVBSCHJNFKMTR-NUNKFHFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]1O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666387
Record name (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349102-18-7
Record name (1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Reactant of Route 2
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Reactant of Route 3
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Reactant of Route 4
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Reactant of Route 5
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid
Reactant of Route 6
(1S,2S,3R)-2-Amino-3-hydroxycyclobutane-1-carboxylic acid

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